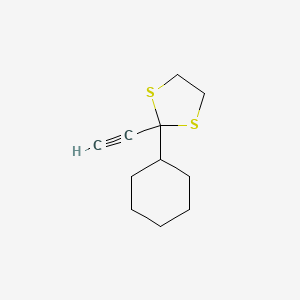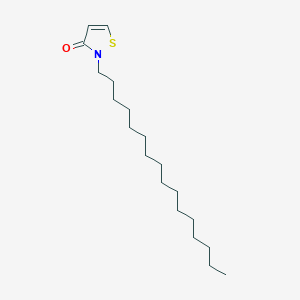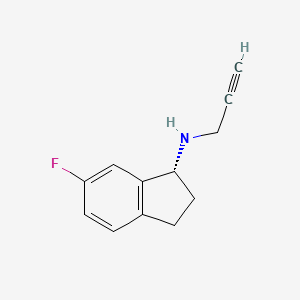
2,3-Bis(hexadecyloxy)tetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hexadecyloxy)tetracene is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hexadecyloxy groups attached to the tetracene core. Tetracene and its derivatives are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)tetracene typically involves the alkylation of tetracene with hexadecyloxy groups. This can be achieved through a series of steps:
Bromination: Tetracene is first brominated to introduce bromine atoms at the 2 and 3 positions.
Alkylation: The brominated tetracene is then reacted with hexadecyloxy groups under basic conditions to replace the bromine atoms with hexadecyloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(hexadecyloxy)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The hexadecyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Bis(hexadecyloxy)tetracene has several applications in scientific research:
Organic Electronics: Used in organic thin-film transistors and organic light-emitting diodes due to its electronic properties.
Photovoltaics: Employed in organic photovoltaic cells for solar energy conversion.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential biomedical applications.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hexadecyloxy)tetracene involves its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can affect the electronic states of the target molecules, leading to changes in their behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
Bis-tetracene: A similar compound with two tetracene units fused together.
Peri-tetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,3-Bis(hexadecyloxy)tetracene is unique due to the presence of long alkyl chains (hexadecyloxy groups), which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly valuable in applications where these properties are crucial, such as in organic electronics and photovoltaics.
Propiedades
Número CAS |
849942-19-4 |
|---|---|
Fórmula molecular |
C50H76O2 |
Peso molecular |
709.1 g/mol |
Nombre IUPAC |
2,3-dihexadecoxytetracene |
InChI |
InChI=1S/C50H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-51-49-41-47-39-45-37-43-33-29-30-34-44(43)38-46(45)40-48(47)42-50(49)52-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,37-42H,3-28,31-32,35-36H2,1-2H3 |
Clave InChI |
BLSKSKLZJRCKJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


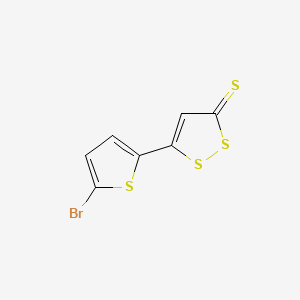
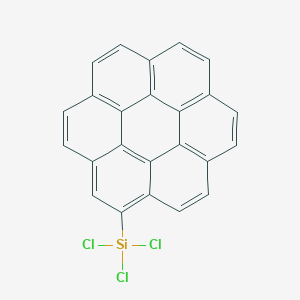
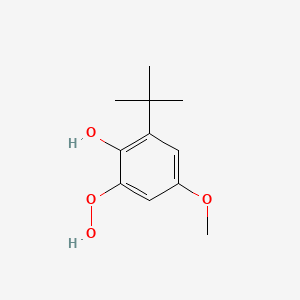
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)

![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
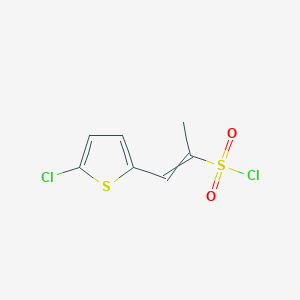
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

